molecular formula C18H18ClN3O B11151196 3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Cat. No.: B11151196
M. Wt: 327.8 g/mol
InChI Key: GZNFFIFXXCVFEE-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of 4-chloroindole: This can be achieved by chlorination of indole using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.

    Alkylation: The 4-chloroindole is then alkylated with 3-bromopropionyl chloride to form 3-(4-chloro-1H-indol-1-yl)propanamide.

    Coupling with 2-(2-pyridyl)ethylamine: The final step involves coupling the intermediate with 2-(2-pyridyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indole derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include oxindoles, reduced amides, and substituted indoles.

Scientific Research Applications

3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. Specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can be compared with other similar compounds, such as:

    4-chloroindole-3-acetic acid: Another indole derivative with different functional groups and biological activities.

    N-(2-pyridyl)indole derivatives: Compounds with similar structural motifs but different substituents on the indole ring.

    Indole-3-carbinol: A naturally occurring indole derivative with known anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C18H18ClN3O/c19-16-5-3-6-17-15(16)8-12-22(17)13-9-18(23)21-11-7-14-4-1-2-10-20-14/h1-6,8,10,12H,7,9,11,13H2,(H,21,23)

InChI Key

GZNFFIFXXCVFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CCN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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